molecular formula C31H33N3O3 B2879435 4-ethoxy-2-(3-methoxyphenyl)-6-[3-methyl-4-(3-methylphenyl)piperazine-1-carbonyl]quinoline CAS No. 1114886-79-1

4-ethoxy-2-(3-methoxyphenyl)-6-[3-methyl-4-(3-methylphenyl)piperazine-1-carbonyl]quinoline

Cat. No.: B2879435
CAS No.: 1114886-79-1
M. Wt: 495.623
InChI Key: CMOLEKPXYVRIAK-UHFFFAOYSA-N
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Description

4-ethoxy-2-(3-methoxyphenyl)-6-[3-methyl-4-(3-methylphenyl)piperazine-1-carbonyl]quinoline is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a quinoline core substituted with ethoxy, methoxyphenyl, and piperazinyl groups, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-2-(3-methoxyphenyl)-6-[3-methyl-4-(3-methylphenyl)piperazine-1-carbonyl]quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as sulfuric acid.

    Substitution Reactions: The ethoxy and methoxyphenyl groups can be introduced through nucleophilic substitution reactions using appropriate ethoxy and methoxyphenyl halides.

    Piperazine Derivatization: The piperazinyl group can be introduced by reacting the quinoline derivative with 3-methyl-4-(m-tolyl)piperazine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar

Properties

IUPAC Name

[4-ethoxy-2-(3-methoxyphenyl)quinolin-6-yl]-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H33N3O3/c1-5-37-30-19-29(23-9-7-11-26(17-23)36-4)32-28-13-12-24(18-27(28)30)31(35)33-14-15-34(22(3)20-33)25-10-6-8-21(2)16-25/h6-13,16-19,22H,5,14-15,20H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMOLEKPXYVRIAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=NC2=C1C=C(C=C2)C(=O)N3CCN(C(C3)C)C4=CC=CC(=C4)C)C5=CC(=CC=C5)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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